Cellular Potency in Basal Cell Carcinoma Model: Hsp70-IN-3 vs. VER-155008
Hsp70-IN-3 demonstrates IC50 values of 1.1 μM in ASZ001 murine basal cell carcinoma (BCC) cells and 1.9 μM in C3H10T1/2 mesenchymal cells, quantifying its cellular activity . In contrast, the widely used ATP-competitive inhibitor VER-155008 requires a 25 μM concentration to negatively affect growth of the same ASZ001 cell line, as validated in a 2022 Science Advances study . This ~23-fold difference in effective concentration suggests superior cellular potency for Hsp70-IN-3 in this BCC-relevant model.
| Evidence Dimension | Cellular growth inhibition |
|---|---|
| Target Compound Data | IC50 = 1.1 μM (ASZ001), 1.9 μM (C3H10T1/2) |
| Comparator Or Baseline | VER-155008 at 25 μM (reduced growth, IC50 not reported) |
| Quantified Difference | Hsp70-IN-3 achieves IC50 at ~23-fold lower concentration than the tested VER-155008 dose |
| Conditions | ASZ001 murine BCC cells, 72h treatment (Hsp70-IN-3); 24h treatment (VER-155008) |
Why This Matters
For researchers studying basal cell carcinoma or Hedgehog-driven cancers, the lower effective concentration of Hsp70-IN-3 reduces compound consumption and may minimize off-target effects.
- [1] MedChemExpress. HSP70-IN-3 (Cat. No. HY-143400). Technical Datasheet. View Source
- [2] Guerrero-Juarez, C. F. et al. Single-cell analysis of human basal cell carcinoma reveals novel regulators of tumor growth and the tumor microenvironment. Sci. Adv. 8, eabm7981 (2022). View Source
